molecular formula C19H24N4O4 B2588515 N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251621-63-2

N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2588515
CAS No.: 1251621-63-2
M. Wt: 372.425
InChI Key: OVKGYIRKFJAHAK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone derivative characterized by a 4-ethoxyphenyl acetamide group and a 4-methyl-2-morpholinyl-substituted dihydropyrimidinone core. The ethoxy group on the phenyl ring enhances lipophilicity, while the morpholine moiety contributes to hydrogen bonding and solubility.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-3-27-16-6-4-15(5-7-16)21-17(24)13-23-18(25)12-14(2)20-19(23)22-8-10-26-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKGYIRKFJAHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Morpholinyl Group: This step might involve the nucleophilic substitution of a suitable leaving group on the dihydropyrimidinone core with morpholine.

    Attachment of the Ethoxyphenyl Group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using an appropriate ethoxyphenyl halide or boronic acid.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidinone Core

The pyrimidinone scaffold is a common feature in medicinal chemistry. Key comparisons include:

Compound Name/ID Pyrimidinone Substituents Phenyl Substituents Key Functional Differences
Target Compound 4-methyl, 2-morpholin-4-yl 4-ethoxyphenyl Morpholine enhances solubility
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide 4-amino, 2-sulfanyl 4-ethoxyphenyl Sulfanyl group vs. morpholine; potential redox activity
N-[3-(difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide 4-morpholin-4-yl 3-difluoromethyl-4-fluorophenyl Fluorinated phenyl improves metabolic stability

Key Findings :

  • Fluorinated phenyl analogs (e.g., ) exhibit higher metabolic stability due to fluorine’s electronegativity, whereas the ethoxy group in the target compound balances lipophilicity and hydrogen-bonding capacity.
Morpholine-Containing Analogs

Morpholine derivatives are prevalent in drug design for their conformational flexibility and solubility. Examples include:

  • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide : Features a 2-oxomorpholin-3-yl group with acetyl and methyl substituents. The isopropylphenyl group increases steric bulk compared to the ethoxyphenyl in the target compound.
  • N-[3-(difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide : Retains the morpholin-4-yl and pyrimidinone core but replaces ethoxy with fluorinated groups for enhanced bioactivity.

Structural Implications :

  • Position of morpholine substitution (e.g., 3-yl vs. 4-yl) alters ring puckering and hydrogen-bonding patterns .
  • Ethoxy vs. fluoro substituents : Ethoxy groups may confer milder electronic effects compared to fluorine, influencing target binding .
Pharmacologically Active Pyrimidine Derivatives
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine : Exhibits antibacterial and antifungal activity. The methoxyphenyl and fluorophenyl groups align with the target’s ethoxyphenyl motif but lack the morpholine-acetamide linkage.
  • 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides : Synthesized via alkylation of thiopyrimidines, contrasting with the target’s likely morpholine-based synthesis.
Physicochemical and Structural Properties
Property Target Compound Sulfanyl Analog Fluorinated Analog
Molecular Weight ~388.4 g/mol ~349.4 g/mol ~406.3 g/mol
Key Functional Groups Morpholine, ethoxy Sulfanyl, ethoxy Morpholine, difluoro
Predicted LogP ~2.1 (moderate lipophilicity) ~1.8 ~2.5

Biological Activity

N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H24N2O3C_{18}H_{24}N_2O_3 and has a molecular weight of 320.40 g/mol. Its structure features a morpholine ring and a dihydropyrimidinone moiety, which are significant for its biological activity.

Antinociceptive Activity

Research has shown that similar compounds with morpholine and dihydropyrimidinone structures exhibit significant antinociceptive effects. For instance, a study indicated that a related morpholine compound demonstrated high affinity for sigma receptors, which are implicated in pain modulation. The antinociceptive effect was confirmed through formalin tests, where administration resulted in reduced nociception at various dosages .

Antimicrobial Activity

Compounds containing the phenoxy-N-arylacetamide scaffold have demonstrated various biological activities including antimicrobial properties. Studies have reported that derivatives with similar structures exhibited effectiveness against a range of bacterial and fungal pathogens . This suggests that this compound could possess similar antimicrobial efficacy.

Anticancer Potential

The potential anticancer activity of this compound is supported by findings in related studies where compounds with similar structural motifs showed cytotoxic effects against cancer cell lines. For example, phenoxy-N-acetamides have been associated with anti-tumor activities through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is likely mediated through several mechanisms:

  • Sigma Receptor Modulation : High selectivity for sigma receptors can influence pain pathways and may contribute to its antinociceptive properties .
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in inflammation and cancer progression.
  • Interference with Cell Signaling : The morpholine and dihydropyrimidinone substructures may interact with cellular signaling pathways that regulate cell survival and proliferation.

Case Studies

Several studies highlight the biological activity of structurally related compounds:

  • Antinociceptive Study :
    • Compound : 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide.
    • Findings : Exhibited significant antinociceptive effects in formalin tests, highlighting the potential for pain management applications .
  • Antimicrobial Study :
    • Compound : Various phenoxy-N-acetamides.
    • Findings : Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity :
    • Compound : Phenoxy-N-acetamides.
    • Findings : Induced apoptosis in breast cancer cell lines, suggesting potential therapeutic applications in oncology .

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